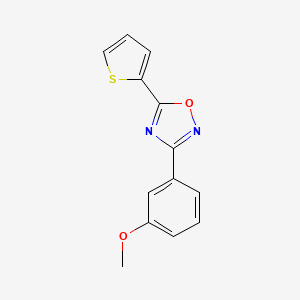![molecular formula C12H12N2O3S2 B5584093 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5584093.png)
4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, including the reaction of specific sulfonylacrylonitriles with thioglycolate in the presence of triethylamine, leading to a series of thiophene derivatives. This synthesis route provides a foundation for developing 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide and its analogs, showcasing the compound's structural versatility and the potential for further chemical modifications (Stephens, Price, & Sowell, 1999).
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide has been elucidated through single-crystal X-ray diffraction, demonstrating specific spatial arrangements and bonding patterns. Such studies reveal the intricate details of the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's chemical behavior and reactivity (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Chemical Reactions and Properties
The reactivity of sulfonamide-based compounds, including our compound of interest, involves various chemical reactions such as acylation, reduction, and condensation with other chemical entities. These reactions are pivotal for modifying the compound's structure and enhancing its chemical properties for specific applications. The study of these reactions provides insights into the compound's functional capabilities and potential industrial and pharmaceutical uses (Ghorab, Soliman, Alsaid, & Askar, 2017).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis Techniques
- The structural characterization of similar compounds using X-ray diffraction, NMR spectroscopy, and mass spectrometry provides insights into the chemical and physical properties of 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide (Ramazani et al., 2011).
- Synthesis techniques for related compounds, such as the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate, have been explored, which might be relevant for synthesizing derivatives of 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide (Stephens, Price & Sowell, 1999).
Biological Activity and Pharmaceutical Applications
- Compounds structurally similar to 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide have shown potential in anticancer therapy. For instance, certain derivatives have demonstrated proapoptotic activity on melanoma cell lines, suggesting potential application in cancer treatment (Yılmaz et al., 2015).
- Another study highlighted the synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which displayed potent cytotoxic activity against several human cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Ravichandiran et al., 2019).
Antimicrobial Applications
- Related thiophene-3-carboxamide derivatives have been studied for their antimicrobial properties, displaying antibacterial and antifungal activities. This suggests potential use of 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide in the development of new antimicrobial agents (Vasu et al., 2003).
Environmental and Industrial Applications
- The study of sulfonamide antibiotics degradation by Microbacterium sp. through an unusual ipso-hydroxylation pathway, leading to the fragmentation of the parent compound, provides insights into environmental and industrial applications of similar sulfonamide compounds (Ricken et al., 2013).
- In another study, the synthesis and characterization of composite NF membranes using novel polymers related to 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide were explored, indicating potential applications in desalination processes (Padaki et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-8-3-2-4-9(5-8)14-19(16,17)10-6-11(12(13)15)18-7-10/h2-7,14H,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRZBYDZQHQKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671029 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5584010.png)
![4-[(4-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5584017.png)
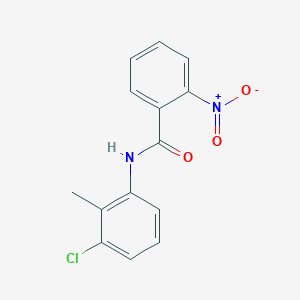
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5584036.png)
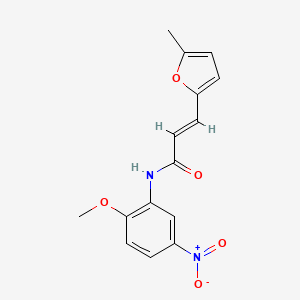

![N'-[4-(methylthio)benzylidene]benzenesulfonohydrazide](/img/structure/B5584052.png)
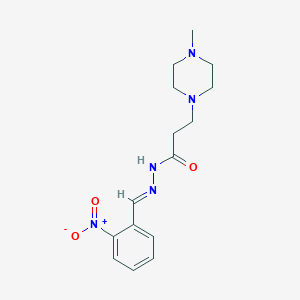
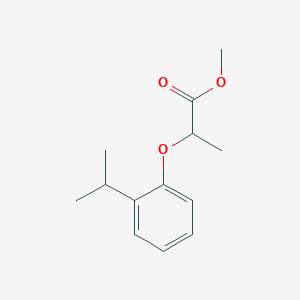
![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5584078.png)
![[1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B5584090.png)
![N,N-dimethyl-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5584099.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]acetamide](/img/structure/B5584106.png)
